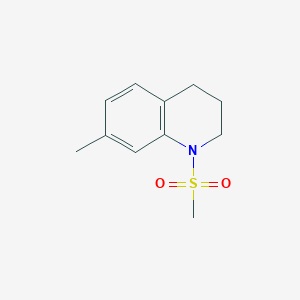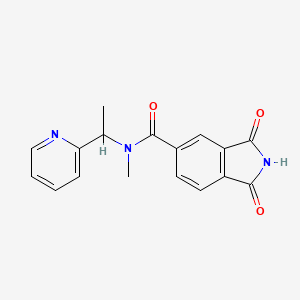![molecular formula C13H16F2N2O2 B7562413 N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein kinase B (PKB/Akt) signaling pathway. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer and diabetes.
Wirkmechanismus
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide inhibits the activity of Akt, a serine/threonine kinase that plays a key role in regulating cell survival, proliferation, and metabolism. Akt is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy and radiation therapy. Inhibition of Akt by N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide leads to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy.
In diabetes, Akt is also involved in the regulation of glucose metabolism in adipose tissue and liver. Inhibition of Akt by N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide leads to increased glucose uptake and utilization, resulting in improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound inhibits the Akt signaling pathway, leading to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy. N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has also been shown to sensitize cancer cells to immune checkpoint inhibitors, making it a promising candidate for combination therapy.
In animal models of type 2 diabetes, N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has been shown to improve glucose tolerance and insulin sensitivity. This effect is thought to be mediated by the inhibition of Akt signaling in adipose tissue and liver, leading to increased glucose uptake and utilization.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide is a potent and selective inhibitor of Akt, making it a valuable tool for studying the role of Akt in various biological processes. However, like all small molecule inhibitors, N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has limitations in terms of specificity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the observed effects are due to Akt inhibition and not off-target effects.
List of
Zukünftige Richtungen
1. Combination therapy with N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide and immune checkpoint inhibitors in cancer treatment.
2. Investigation of the role of Akt inhibition in metabolic diseases other than diabetes, such as obesity and metabolic syndrome.
3. Development of more potent and selective Akt inhibitors based on the structure of N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide.
4. Investigation of the effects of N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide on other signaling pathways and cellular processes.
5. Clinical trials of N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide in cancer and diabetes patients to evaluate its safety and efficacy.
Synthesemethoden
The synthesis of N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide involves a multistep process, starting with the reaction of 2,6-difluoroanisole with n-butyllithium to produce the corresponding lithiated intermediate. This intermediate is then reacted with 1,3-dimethyl-2-nitrobenzene to form the key intermediate, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with pyrrolidine-1-carboxylic acid to produce N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has been extensively studied in preclinical models of cancer, diabetes, and other diseases. In cancer research, this compound has shown potent antitumor activity by inhibiting the Akt signaling pathway, which is frequently dysregulated in cancer cells. N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In diabetes research, N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This effect is thought to be mediated by the inhibition of Akt signaling in adipose tissue and liver, leading to increased glucose uptake and utilization.
Eigenschaften
IUPAC Name |
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-9-5-4-6-10(19-12(14)15)11(9)16-13(18)17-7-2-3-8-17/h4-6,12H,2-3,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIUKTPDEUQTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7562337.png)
![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)
![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)

![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7562372.png)
![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)

![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)

![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)